molecular formula C16H13N7O3 B2425567 N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034478-62-9

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2425567
CAS No.: 2034478-62-9
M. Wt: 351.326
InChI Key: LSFAFRJQXQPFNF-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound known for its potential applications in various fields of science, including chemistry, biology, and medicine. The structural complexity and functional groups present in this molecule make it a fascinating subject for research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O3/c24-15(13-4-2-8-25-13)18-6-7-23-10-12(20-22-23)16-19-14(21-26-16)11-3-1-5-17-9-11/h1-5,8-10H,6-7H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFAFRJQXQPFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step processes:

  • Formation of the Pyridin-3-yl Group: : This step often involves cyclization reactions to construct the pyridine ring.

  • Oxadiazole Ring Formation: : A common approach involves the condensation of appropriate nitrile and amidoxime precursors.

  • Triazole Ring Synthesis: : The 1H-1,2,3-triazole ring can be constructed via azide-alkyne cycloaddition reactions.

  • Furan-2-carboxamide Introduction: : Finally, the furan-2-carboxamide moiety is introduced through acylation reactions.

Reaction conditions vary based on the specifics of each step, with common reagents including phosphorous oxychloride, hydrazine hydrate, and alkyne derivatives.

Industrial Production Methods

Industrial synthesis would likely optimize these steps for scalability, using techniques such as flow chemistry and employing catalysts to enhance reaction efficiency and yield. These methods ensure the compound's mass production while maintaining quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, typically at the pyridin-3-yl and oxadiazole rings.

  • Reduction: : Reduction reactions can target various nitrogen-containing rings to produce corresponding amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible at multiple sites, particularly on the pyridin-3-yl and furan rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : Nucleophiles or electrophiles under suitable catalysts and solvents.

Major Products

  • Oxidation: : Generates carboxylic acids, ketones, or other oxygenated products.

  • Reduction: : Produces amines and related reduced derivatives.

  • Substitution: : Leads to functionalized derivatives with varied substituent groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing 1,2,4-triazole and oxadiazole moieties. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-triazoles and evaluated their antimicrobial activities against several pathogens including Staphylococcus aureus and Bacillus cereus. Compounds with similar structural features to N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exhibited moderate to strong activity against these microorganisms .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively researched:

  • Mechanistic Insights : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. For example, studies have indicated that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
Cancer TypeMechanism of ActionReference
Breast CancerInduces apoptosis via ERα modulation
Prostate CancerInhibits cell proliferation through triazole derivative pathways
Liver CancerDual role in promoting and inhibiting tumor growth

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties:

  • Inhibition Studies : Research has demonstrated that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, certain derivatives showed significant COX inhibition compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives Against Bacterial Infections : A study reported the successful application of triazole derivatives in treating infections caused by resistant bacterial strains. The derivatives exhibited enhanced activity compared to traditional antibiotics .
  • Cancer Treatment Protocols : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient outcomes in breast and prostate cancer cases .

Mechanism of Action

The exact mechanism by which N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects depends on its application. In biological systems, it interacts with molecular targets such as enzymes or receptors, modulating their activity through its functional groups, leading to a therapeutic effect.

Comparison with Similar Compounds

Conclusion

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a multifaceted compound with significant implications in various scientific fields. Its complex structure and reactivity open avenues for numerous applications, making it a subject of continued interest in scientific research and industrial applications.

Biological Activity

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a compound that integrates multiple pharmacologically relevant moieties: the oxadiazole , triazole , and pyridine rings. These components are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C15H15N5O3\text{C}_{15}\text{H}_{15}\text{N}_5\text{O}_3

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the upregulation of p53 and activation of caspases leading to programmed cell death .
  • A specific study highlighted that a related oxadiazole derivative demonstrated an IC50 value of 0.65 µM against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound also showcases promising antimicrobial effects:

  • Studies on oxadiazole derivatives have revealed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with a similar structure were effective against Staphylococcus aureus and Escherichia coli .
  • The presence of the pyridine ring is often associated with enhanced antimicrobial properties due to its ability to interact with bacterial cell membranes.

Anti-inflammatory Effects

Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties:

  • Research has demonstrated that certain oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound may interact with key protein targets involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that oxadiazole derivatives can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation .

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on Anticancer Activity : A derivative with structural similarities showed significant inhibition of cancer cell growth in vitro and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Assessment : A series of 1,3,4-oxadiazole derivatives were tested against various pathogenic strains and showed MIC values in the low micromolar range .

Q & A

Q. How to address low solubility in aqueous media for in vivo studies?

  • Formulate the compound as a salt (e.g., hydrochloride) or use solubilizing agents (e.g., cyclodextrins). For instance, N-(pyridinyl)carboxamides showed improved solubility when complexed with β-cyclodextrin in pharmacokinetic studies .

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